molecular formula C12H16N4O4S B5596651 ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate CAS No. 5931-82-8

ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate

Cat. No.: B5596651
CAS No.: 5931-82-8
M. Wt: 312.35 g/mol
InChI Key: GASFFLWTFGKVIO-UHFFFAOYSA-N
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Description

Ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate is a xanthine derivative characterized by a purine core substituted with methyl groups at positions 1, 3, and 7, and oxo groups at positions 2 and 6. The sulfur atom at position 8 is linked to an ethyl acetate moiety via a thioether bond. This structural framework is critical for its physicochemical properties and biological interactions, particularly in adenosine receptor modulation and enzyme inhibition . The compound’s molecular formula is C₁₃H₁₈N₄O₄S, with a molecular weight of 342.37 g/mol (calculated from and ).

Properties

IUPAC Name

ethyl 2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4S/c1-5-20-7(17)6-21-11-13-9-8(14(11)2)10(18)16(4)12(19)15(9)3/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASFFLWTFGKVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20974739
Record name Ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5931-82-8
Record name Ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20974739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate typically involves the reaction of 1,3,7-trimethylxanthine (caffeine) with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are typical reagents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The purine ring system allows it to bind to enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 8-sulfanylpurine derivatives, which exhibit structural diversity at the purine core, ester/acid/amide groups, and alkyl/aryl substituents. Below is a systematic comparison with structurally related analogs:

Modifications at Position 7 (R₁)

Compound Name R₁ Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound -CH₃ C₁₃H₁₈N₄O₄S 342.37 Adenosine receptor antagonism
Ethyl [(7-heptyl-3-methyl-2,6-dioxo-...)sulfanyl]acetate -C₇H₁₅ (heptyl) C₁₇H₂₆N₄O₄S 382.48 Increased lipophilicity; potential CNS activity
Methyl [(7-benzyl-3-methyl-2,6-dioxo-...)sulfanyl]acetate -CH₂C₆H₅ (benzyl) C₁₇H₁₈N₄O₄S 390.42 Enhanced aromatic interactions; MAO-B inhibition
Pentyl [(3-methyl-2,6-dioxo-7-propyl-...)sulfanyl]acetate -C₃H₇ (propyl) C₁₆H₂₄N₄O₄S 368.45 Extended ester chain; improved metabolic stability

Key Insight : Substitution at position 7 with bulky alkyl/aryl groups (e.g., heptyl, benzyl) enhances lipophilicity and target binding affinity, while shorter chains (methyl, propyl) favor solubility .

Modifications at the Sulfanyl-Acetate Moiety

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Ethyl ester C₁₃H₁₈N₄O₄S 342.37 Prodrug design; esterase activation
[(1,3,7-Trimethyl-2,6-dioxo-...)sulfanyl]acetic acid Carboxylic acid C₁₁H₁₄N₄O₄S 298.32 Direct enzyme inhibition; polar
2-[(7-Decyl-3-methyl-2,6-dioxo-...)sulfanyl]acetamide Acetamide C₁₈H₂₉N₅O₃S 407.52 Enhanced blood-brain barrier penetration
(2E)-3-(1,3,7-Trimethyl-2,6-dioxo-...)prop-2-enoic acid α,β-unsaturated acid C₁₁H₁₂N₄O₄ 272.24 Electrophilic reactivity; covalent enzyme binding

Key Insight : Conversion of the ethyl ester to a carboxylic acid or acetamide alters pharmacokinetics—esters act as prodrugs, while acids/amides exhibit direct bioactivity .

Research Findings and Structural Trends

  • Synthetic Accessibility : The target compound is synthesized via alkylation of xanthine cores with ethyl 2-chloroacetate under basic conditions, a method shared with analogs like the benzyl and propyl derivatives .
  • Structure-Activity Relationship (SAR) :
    • Position 7 : Bulky substituents (eptyl, benzyl) increase receptor binding but reduce aqueous solubility.
    • Sulfanyl Linker : Thioether bonds enhance metabolic stability compared to oxygen analogs.
    • Ester vs. Acid : Ethyl esters serve as prodrugs, whereas free acids show immediate activity but poor bioavailability .

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